![molecular formula C20H18ClFN2O3S B2794967 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 1105216-85-0](/img/structure/B2794967.png)

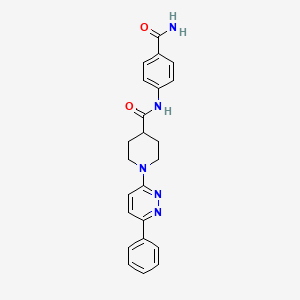

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The title compound was synthesized with a yield of 65% .Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit inhibitory concentrations against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Heterocyclic Compound Synthesis and Application

Novel heterocyclic compounds have been synthesized for various applications, including anti-inflammatory, analgesic, and antimicrobial activities. For instance, compounds with complex benzodifuranyl and thiazolopyrimidines structures have demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential pharmaceutical applications for similar compounds (Abu‐Hashem et al., 2020). Similarly, microwave-induced synthesis of fluorobenzamides containing thiazole showed promising antimicrobial activities, highlighting the relevance of fluoro and thiazole functionalities in developing new antimicrobial agents (Desai et al., 2013).

Molecular Imaging and Radiolabeling

Fluorinated derivatives of specific compounds have been developed for molecular imaging purposes, particularly in positron emission tomography (PET) imaging to assess the status of sigma-2 receptors in solid tumors (Tu et al., 2007). This highlights the application of fluorinated benzamides in medical diagnostics and the potential for similar structures to be used in imaging and diagnostic procedures.

Antitumor and Antimicrobial Properties

Certain benzamide and benzothiazole derivatives have been investigated for their antitumor properties, with fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles showing potent in vitro cytotoxicity against specific cancer cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001). Additionally, compounds isolated from endophytic bacteria have shown antimicrobial and antioxidant activities, suggesting that structurally similar compounds could also possess these properties and be applied in treating infections or in antioxidant formulations (Yang et al., 2015).

Future Directions

The future directions for research on benzothiazole derivatives could include further exploration of their biological activities, development of new synthetic methods, and investigation of their mechanisms of action . Further molecular docking studies could also be conducted to search for a potent inhibitor with enhanced anti-tubercular activity .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They are known to target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to inhibit the activity of their target enzymes, thereby disrupting the normal functioning of the pathogen . The fluorine atom in the compound could enhance the binding affinity to its target, while the methoxy group might contribute to its lipophilicity, aiding in crossing cell membranes .

Biochemical Pathways

The compound, being a benzothiazole derivative, is likely to affect the cell wall biosynthesis pathway of Mycobacterium tuberculosis by inhibiting the enzyme DprE1 . This disruption in the cell wall formation can lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity .

Result of Action

The compound’s action results in the inhibition of the target enzyme, leading to disruption in the cell wall biosynthesis of Mycobacterium tuberculosis . This disruption can lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity .

properties

IUPAC Name |

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxy-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O3S/c1-26-16-8-7-12(21)10-14(16)19(25)24(11-13-4-3-9-27-13)20-23-18-15(22)5-2-6-17(18)28-20/h2,5-8,10,13H,3-4,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQBHSXUYPMWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide](/img/structure/B2794888.png)

![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2794889.png)

![N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2794893.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2794896.png)

![N-benzhydryl-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2794899.png)

![2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide](/img/structure/B2794901.png)